molecular formula C9H16F3NO B1464160 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol CAS No. 1183914-45-5

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B1464160
CAS No.: 1183914-45-5
M. Wt: 211.22 g/mol
InChI Key: GVWLJCHXLFVGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol. This compound features a cyclohexanol backbone with a trifluoroethylamino group attached to the methyl position. It is known for its unique chemical properties due to the presence of the trifluoroethyl group, which imparts distinct reactivity and stability characteristics.

Preparation Methods

The synthesis of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process. Industrial production methods may involve bulk manufacturing techniques, ensuring high purity and yield through optimized reaction parameters and purification processes .

Chemical Reactions Analysis

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoroethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions include trifluoromethylated cyclohexanones, cyclohexanols, and other substituted derivatives .

Scientific Research Applications

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly those requiring trifluoromethylation.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate specific pathways, such as inhibiting enzyme activity or altering receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol include:

    2,2,2-Trifluoroethylamine: A simpler analog with similar reactivity but lacking the cyclohexanol backbone.

    2,2,2-Trifluoroethanol: Another related compound with a hydroxyl group, used in various chemical reactions and industrial applications.

Compared to these compounds, this compound offers a unique combination of the cyclohexanol structure and trifluoroethyl group, providing distinct chemical and biological properties that make it valuable in various research and industrial contexts.

Biological Activity

1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol is a chemical compound characterized by its unique trifluoroethylamino group attached to a cyclohexanol backbone. This structure imparts distinct biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C9H16F3NO, with a molecular weight of 211.22 g/mol .

The compound exhibits several notable chemical properties:

  • Molecular Formula : C9H16F3NO
  • Molar Mass : 211.22 g/mol
  • Density : Approximately 1.165 g/cm³
  • Boiling Point : Predicted to be around 224.9 °C
  • pKa : Estimated at 14.55, indicating its acidic strength .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and modulating biological pathways. This interaction may lead to the inhibition of enzyme activities or alterations in receptor binding, contributing to its pharmacological effects .

Enzyme Inhibition

Research indicates that compounds containing trifluoroethyl groups can significantly enhance the potency of enzyme inhibitors. For instance, the incorporation of a trifluoromethyl group in drug design has been shown to improve binding affinity and selectivity towards specific targets, such as serotonin reuptake inhibitors .

Case Studies

  • Trifluoromethylated Compounds : Studies have demonstrated that trifluoromethylated derivatives exhibit enhanced biological activities compared to their non-fluorinated counterparts. For example, the inclusion of a -CF3 group has been linked to increased potency in inhibiting 5-hydroxytryptamine (5-HT) uptake by up to six-fold .
  • Anticancer Activity : In preclinical trials, similar trifluoromethyl-containing compounds have shown synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure TypeNotable Activity
2,2,2-TrifluoroethylamineSimple amineBasic reactivity in organic synthesis
2,2,2-TrifluoroethanolAlcoholUsed in various chemical reactions
4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-oneKetone derivativeInvestigated for potential therapeutic applications

Research Findings

Recent studies have focused on the synthesis and application of trifluoromethyl-containing compounds in drug development:

  • Synthesis Techniques : The compound is typically synthesized through the reaction of cyclohexanone with 2,2,2-trifluoroethylamine using reducing agents like palladium on carbon (Pd/C) .
  • Potential Applications : Its unique structural features make it a candidate for further exploration in fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(2,2,2-trifluoroethylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)7-13-6-8(14)4-2-1-3-5-8/h13-14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWLJCHXLFVGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.